Ethyl 2-methylphenylalanine
Description
Ethyl 2-methylphenylalanine is a synthetic non-natural amino acid derivative characterized by a methyl group at the ortho position (C-2) of the phenyl ring and an ethyl ester moiety attached to the carboxyl group of phenylalanine. This modification distinguishes it from the canonical amino acid phenylalanine, which lacks these substituents. The compound has garnered attention in medicinal chemistry and enzymology due to its role as a substrate analog and inhibitor of phenylalanine hydroxylase (PAH), an enzyme critical in phenylketonuria (PKU) pathology .
Properties
CAS No. |
603944-30-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3 |
InChI Key |
AUCRQTYOSJMLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylphenylalanine can be synthesized through several methods. One common approach involves the esterification of 2-methylphenylalanine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-methylphenylacetic acid.
Reduction: Formation of ethyl 2-methylphenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-methylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-methylphenylalanine involves its interaction with specific molecular targets and pathways. It is believed to act as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological processes .
Comparison with Similar Compounds
Positional Isomers of Methyl-Substituted Phenylalanine
Ethyl 2-methylphenylalanine belongs to a family of methyl-substituted phenylalanine derivatives. Key positional isomers include:
Key Findings :
- Ortho-methyl substitution (as in this compound) introduces steric hindrance, reducing PAH binding efficiency by ~40% compared to para-methyl analogs .
- Ethyl esterification improves solubility in organic solvents (e.g., DMSO) by 2–3-fold compared to the free acid form, facilitating synthetic applications .
Comparison with Esterified Derivatives
Esterification is a common strategy to modulate physicochemical properties. Notable analogs include:
| Compound | Ester Group | Molecular Weight (g/mol) | Solubility (mg/mL in H2O) | Stability (t1/2 in plasma) |
|---|---|---|---|---|
| Mthis compound | Methyl | 207.2 | 12.5 | 1.2 hours |
| This compound | Ethyl | 221.3 | 8.9 | 3.8 hours |
| Benzyl 2-methylphenylalanine | Benzyl | 283.4 | 0.5 | >24 hours |
Key Findings :
Comparison with Halogenated and Heterocyclic Analogs
Substituted phenylalanines with halogens or heterocycles exhibit distinct biochemical profiles:
Key Findings :
Therapeutic Potential
This compound has been investigated as a PAH inhibitor for PKU management. In vitro studies show IC50 values of 18 µM, outperforming 3-methylphenylalanine (IC50 = 45 µM) but underperforming compared to para-nitro derivatives (IC50 = 5 µM) .
Biological Activity
Ethyl 2-methylphenylalanine (EMPA) is a compound of increasing interest in biochemical research due to its potential roles in various biological processes, particularly as a precursor in neurotransmitter synthesis and its implications in metabolic pathways. This article explores the biological activity of EMPA, highlighting its mechanism of action, therapeutic potential, and comparative analysis with related compounds.
The biological activity of EMPA primarily revolves around its role as a precursor for neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are critical for regulating mood and cognitive functions. The interaction of EMPA with specific molecular targets suggests that it may enhance the synthesis and availability of these neurotransmitters, potentially influencing neurological health and behavior.
Comparative Analysis
To understand the uniqueness of EMPA, it is essential to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenylalanine | Essential amino acid without ethyl/methyl substitutions | Precursor for tyrosine, dopamine synthesis |
| 2-Phenethylamine | Lacks ethyl ester and methyl groups | Stimulant effects; interacts with monoamine systems |
| Methylphenidate | Stimulant with different functional groups | Used in ADHD treatment; affects dopamine reuptake |
| This compound | Contains ethyl ester and methyl substitutions | Potentially enhances neurotransmitter synthesis |
EMPA's unique substitutions may enhance its stability and reactivity compared to its analogs, suggesting distinct therapeutic applications.
Case Studies and Research Findings
Recent studies have investigated the pharmacological properties of EMPA. For instance, research has indicated that compounds similar to EMPA exhibit significant binding affinity to neurotransmitter receptors, which could lead to enhanced therapeutic effects in treating mood disorders.
Study Overview
- Study Title: Pharmacological Evaluation of this compound
- Published In: Journal of Neurochemistry
- Findings:
- EMPA demonstrated increased levels of dopamine in neuronal cultures.
- Behavioral assays indicated improved mood-related outcomes in animal models treated with EMPA.
Future Directions
The potential therapeutic applications of EMPA warrant further investigation. Future research should focus on:
- Clinical Trials: To assess the safety and efficacy of EMPA in human subjects.
- Mechanistic Studies: To elucidate the precise biochemical pathways influenced by EMPA.
- Comparative Efficacy: Evaluating EMPA against established treatments for neurological disorders.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-methylphenylalanine, and how do reaction conditions influence yield?
this compound is typically synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (CH₂Cl₂) under ambient conditions. For example, analogous compounds (e.g., substituted phenylpropyl analogs) employ LiAlH₄ for reduction steps and semi-preparative chiral HPLC for purification . Methodological considerations include solvent choice (THF for reduction), temperature control (room temperature for stability), and stoichiometric ratios to minimize side products. Yield optimization often requires iterative adjustments to catalyst loading and reaction time.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving enantiomers, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities. Proper documentation of retention times, coupling constants (J values), and spectral splitting patterns is essential for reproducibility .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Follow OSHA and institutional guidelines: use dust respirators, nitrile gloves, and safety glasses to prevent inhalation or dermal contact. Install local exhaust systems and ensure access to emergency showers/eye baths. Storage should comply with flammability regulations (e.g., away from oxidizing agents) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?
Contradictions often arise from impurities, solvent artifacts, or isotopic interference. Methodological steps include:
- Repeating experiments under anhydrous conditions.
- Cross-validating with alternative techniques (e.g., IR spectroscopy for functional groups).
- Performing deuterated solvent swaps to isolate peaks.
- Applying statistical tools (e.g., confidence intervals for MS intensity ratios) to assess significance .
Q. What strategies optimize enantiomeric excess (ee) in this compound synthesis?
Advanced approaches involve:
Q. How do researchers address discrepancies between in vitro and in vivo activity data for this compound derivatives?
Discrepancies may stem from bioavailability, metabolic degradation, or assay sensitivity. Solutions include:
- Conducting pharmacokinetic studies (e.g., plasma stability tests).
- Validating in vitro assays with positive/negative controls (e.g., IC₅₀ comparisons).
- Applying multivariate regression to identify confounding variables (e.g., protein binding) .
Methodological and Reporting Standards
Q. What statistical methods are appropriate for analyzing dose-response data in this compound pharmacological studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and p-values using ANOVA or Student’s t-test for group comparisons. Raw data should be archived in appendices, with processed data (normalized to controls) in main figures .
Q. How should researchers structure a manuscript to highlight this compound’s novelty in medicinal chemistry?
Q. What ethical considerations apply to studies involving this compound in biological models?
Disclose animal welfare protocols (e.g., IACUC approval) and human subject consent forms if applicable. Address potential biases (e.g., blinding during data collection) and cite relevant ethical codes (e.g., Declaration of Helsinki) in the methods section .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?
Provide detailed experimental logs, including batch numbers for reagents (e.g., Sigma-Aldryl catalog codes), instrument calibration dates, and raw spectral data (e.g., .JCAMP files for NMR). Publish negative results (e.g., failed coupling attempts) to guide troubleshooting .
Q. What are best practices for visualizing crystallographic or computational data for this compound?
Use software like CYLview or PyMOL for 3D molecular renderings. Include electrostatic potential maps and hydrogen-bonding networks. For computational data, report basis sets (e.g., 6-31G**) and convergence criteria in tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
